molecular formula C8H9NO B066024 2-(2-Pyridyl)propanal CAS No. 162895-00-3

2-(2-Pyridyl)propanal

Cat. No. B066024
M. Wt: 135.16 g/mol
InChI Key: JRVRZALNDCUKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Pyridyl)propanal is an organic compound that is widely used in scientific research. It is also known as 2-pyridylacetaldehyde or PPA. It is a yellowish liquid with a strong odor and is soluble in water, ethanol, and ether.

Mechanism Of Action

The mechanism of action of 2-(2-Pyridyl)propanal is not fully understood. However, it is believed to act as a chelating agent by forming a complex with metal ions such as copper, iron, and zinc. This complexation can lead to changes in the electronic structure of the metal ion, resulting in altered reactivity and catalytic activity.

Biochemical And Physiological Effects

2-(2-Pyridyl)propanal has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties and can scavenge free radicals. It also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(2-Pyridyl)propanal in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to biological imaging. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that it can be toxic in high concentrations and should be handled with care.

Future Directions

There are many future directions for research involving 2-(2-Pyridyl)propanal. One area of interest is its potential as a therapeutic agent for various diseases such as neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop new synthetic methods for its preparation. Finally, its use as a fluorescent probe for biological imaging could be further explored.
Conclusion:
In conclusion, 2-(2-Pyridyl)propanal is a versatile compound with a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to develop new synthetic methods for its preparation.

Synthesis Methods

2-(2-Pyridyl)propanal can be synthesized through various methods. The most common method is the condensation reaction between pyridine-2-carboxaldehyde and acetaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction between pyridine-2-carboxylic acid and acetaldehyde in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

2-(2-Pyridyl)propanal has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis to synthesize various compounds such as pyridine derivatives, heterocyclic compounds, and chiral ligands. It is also used in the preparation of metal complexes for catalysis and as a fluorescent probe for biological imaging.

properties

CAS RN

162895-00-3

Product Name

2-(2-Pyridyl)propanal

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-pyridin-2-ylpropanal

InChI

InChI=1S/C8H9NO/c1-7(6-10)8-4-2-3-5-9-8/h2-7H,1H3

InChI Key

JRVRZALNDCUKBN-UHFFFAOYSA-N

SMILES

CC(C=O)C1=CC=CC=N1

Canonical SMILES

CC(C=O)C1=CC=CC=N1

synonyms

2-Pyridineacetaldehyde,alpha-methyl-(9CI)

Origin of Product

United States

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